
Methyl Piperidine-2-carboxylate
Overview
Description
Methyl piperidine-2-carboxylate is a six-membered heterocyclic compound with a nitrogen atom in its piperidine ring and a methyl ester group at the second carbon position. It serves as a versatile intermediate in organic synthesis, pharmaceutical development, and agrochemical research. Its chiral center (when substituted) and ester functionality contribute to its reactivity and biological relevance. Key applications include:
- Pharmaceutical Synthesis: Precursor for neuroprotective agents, analgesics, and antimicrobial drugs .
- Chemical Reactivity: Participates in hydrolysis, oxidation, and substitution reactions, enabling diverse derivative synthesis .
- Biological Studies: Used to investigate enzyme interactions and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Piperidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of piperidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic hydrogenation of pyridine derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then esterified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl Piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
MPC serves as a fundamental building block in the synthesis of complex organic molecules. Its functional groups, including the ester and piperidine ring, facilitate the formation of various derivatives. Notably, it has been utilized in the synthesis of alkaloids and heterocyclic compounds, which are essential in pharmaceuticals.
Asymmetric Catalysis
MPC can act as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to influence reaction pathways, favoring the formation of specific enantiomers. This property is crucial for synthesizing enantiomerically pure compounds, which are often necessary for drug development.
Biological Applications
Pharmacological Potential
Research indicates that MPC exhibits significant biological activities. It has been studied for its potential interactions with neurotransmitter systems, suggesting its utility in developing treatments for neurodegenerative disorders and psychiatric conditions. The compound's ability to selectively bind to certain receptors enhances its therapeutic prospects.
Antimicrobial Activity
MPC has also shown promise in antimicrobial applications. Studies have explored its effectiveness against various microbial strains, indicating potential use in developing new antimicrobial therapies.
Medicinal Chemistry
Drug Development
MPC's role as a precursor in drug synthesis is noteworthy. It has been investigated for its potential to develop medications targeting diseases such as cancer and neurodegenerative disorders. The compound's unique structure allows for modifications that can enhance pharmacological efficacy while minimizing side effects .
Case Study: Synthesis of Pipecolic Amides
A recent study demonstrated the successful synthesis of pipecolic amides using MPC as a starting material. This approach highlights MPC's utility in creating bioactive compounds with potential therapeutic applications .
Application Area | Details |
---|---|
Organic Synthesis | Building block for alkaloids and heterocycles; asymmetric catalysis. |
Pharmacology | Potential treatments for neurodegenerative disorders; enzyme inhibition studies. |
Antimicrobial Research | Investigated against various microbial strains; potential new antimicrobial therapies. |
Drug Development | Precursor for medications targeting cancer and CNS disorders; modification for efficacy. |
Mechanism of Action
The mechanism of action of Methyl Piperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
The biological and chemical properties of piperidine derivatives vary significantly based on substituents, stereochemistry, and salt forms. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Unique Properties | References |
---|---|---|---|---|---|
Methyl piperidine-2-carboxylate | C₇H₁₃NO₂ | Piperidine core, methyl ester at C2 | Neuroprotective, antimicrobial | High solubility, chiral center variability | |
This compound hydrochloride | C₇H₁₄ClNO₂ | Hydrochloride salt form | Enhanced solubility, similar bioactivity | Improved crystallinity, salt stability | |
2-Methylpiperidine | C₆H₁₃N | Piperidine with methyl at C2, no ester | Limited bioactivity | Basic amine, low log P (lipophilicity) | |
Methyl 1-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | Methyl group at N1, ester at C2 | Intermediate for drug candidates | Steric hindrance alters reactivity | |
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate | C₁₀H₁₉NO₃ | Ethyl ester, methoxymethyl at C2 | Agrochemical applications | Higher molecular weight, increased log P | |
Methyl 4-hydroxypiperidine-2-carboxylate | C₇H₁₁NO₃ | Hydroxyl group at C4, ester at C2 | Antioxidant, enzyme inhibitor | Hydrogen bonding enhances target affinity | |
Methyl 4-(trifluoromethyl)piperidine-2-carboxylate | C₈H₁₂F₃NO₂ | Trifluoromethyl at C4 | P2X3 receptor antagonism, antimycobacterial | Metabolic stability due to CF₃ group |
Key Findings:
Substituent Effects :
- Ester Groups : Methyl/ethyl esters improve solubility and serve as leaving groups in nucleophilic substitutions .
- Hydroxyl and Trifluoromethyl Groups : Enhance biological activity (e.g., hydroxyl for antioxidant effects , CF₃ for receptor affinity ).
- Salt Forms : Hydrochloride salts (e.g., ) increase solubility but may reduce BBB permeability compared to free bases.
Stereochemical Influence :
- Chiral centers (e.g., in (2R)- or (2S)-isomers) dictate enantioselective interactions. For example, (2R)-methylpiperidine-2-carboxylate shows higher neuroprotective activity than its (2S)-counterpart .
Biological Activity Trends :
- Antimicrobial Activity : Esters with electron-withdrawing groups (e.g., nitro ) exhibit stronger effects.
- Neuroprotection : Compounds with methyl or trifluoromethyl substituents demonstrate improved BBB penetration .
Data Tables
Table 2: Physicochemical Properties
Compound Name | Molecular Weight (g/mol) | log P | Solubility (mg/mL) | CAS Number | |
---|---|---|---|---|---|
This compound | 143.18 | 0.68 | 50.2 | 32559-18-5 | |
This compound HCl | 179.64 | -0.12 | 120.5 | 18650-39-0 | |
Methyl 4-hydroxypiperidine-2-carboxylate | 173.17 | -0.45 | 85.0 | Not specified | |
Methyl 4-(trifluoromethyl)piperidine-2-carboxylate | 227.19 | 1.85 | 12.3 | 2416231-30-4 |
Biological Activity
Methyl Piperidine-2-carboxylate, particularly its (S)-enantiomer, has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is characterized by its chiral nature, which significantly influences its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and relevance in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring with a carboxylate group. The chirality of this compound is crucial for its biological function, affecting how it interacts with various biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism typically involves binding to active sites on enzymes or receptors, leading to conformational changes that alter their activity. This property is particularly relevant in the context of metabolic processes and potential therapeutic applications in metabolic diseases.
Enzyme Inhibition
The compound has shown promise in modulating enzyme activity, which could influence various biological pathways. For instance, studies have highlighted its potential role in inhibiting enzymes involved in metabolic disorders, suggesting a possible application in drug interactions and the treatment of conditions like diabetes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity, potentially influencing metabolic pathways. |
Interaction with Receptors | Binds to receptors, altering their conformation and function. |
Therapeutic Potential | Investigated for use in metabolic disease treatments and drug development. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, a study highlighted its ability to inhibit certain hydrolases and transferases, which are critical for metabolic regulation.
- Drug Development Applications : The compound's unique stereochemical properties make it an attractive candidate for developing selective drugs. Its interactions with various biological targets suggest it could be used to design more effective therapeutics with fewer side effects.
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activity due to its chiral nature. This uniqueness allows it to interact differently with biological systems compared to non-chiral analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl Piperidine-2-carboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization or esterification reactions. A common method involves reacting piperidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Key parameters include:
- Temperature control : Excess heat can lead to racemization or decomposition.
- Catalyst selection : Acidic resins or ionic liquids may improve selectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove residuals . Yields range from 25% to 41% depending on substituent steric effects, as observed in analogous piperidine derivatives .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, piperidine ring protons appear as multiplet signals between δ 1.5–3.5 ppm, while the ester carbonyl resonates near δ 170 ppm .
- LC/MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 188.1) and detects impurities .
- X-ray crystallography : Resolves absolute configuration using programs like SHELXL or ORTEP-3, which model thermal ellipsoids and hydrogen bonding .
Q. How does the piperidine ring’s conformation affect this compound’s reactivity?
The chair or boat conformation of the piperidine ring influences steric accessibility of the ester group. Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring distortion, with Δ values >0.5 Å indicating significant non-planarity. This impacts nucleophilic attack at the carbonyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between computed and observed NMR shifts often arise from dynamic effects (e.g., ring flipping) or solvent polarity. Solutions include:
- Variable-temperature NMR : Identifies conformational equilibria by tracking signal coalescence .
- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental data .
- Crystallographic validation : Resolve ambiguities using high-resolution X-ray data (R-factor < 0.05) .
Q. How can computational methods predict this compound’s bioactivity?
- Docking studies : Simulate binding to targets like dopamine receptors using AutoDock Vina. The ester group’s orientation in the active site correlates with affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- ADMET prediction : Tools like SwissADME estimate logP (~1.5) and BBB permeability, guiding lead optimization .
Q. What experimental designs optimize enantioselective synthesis of this compound derivatives?
- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >90% .
- Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces ketone intermediates stereoselectively .
- Kinetic resolution : Lipases (e.g., Candida antarctica) hydrolyze racemic esters, enriching desired enantiomers .
Q. Methodological Recommendations
Properties
IUPAC Name |
methyl piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392714 | |
Record name | Methyl Piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-45-0 | |
Record name | Methyl pipecolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl Piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41994-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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